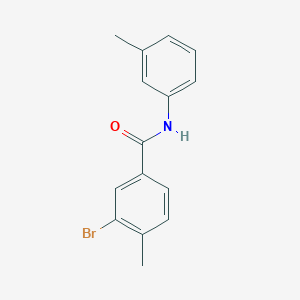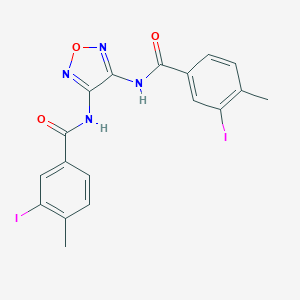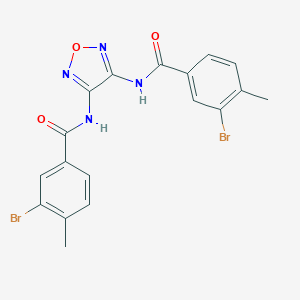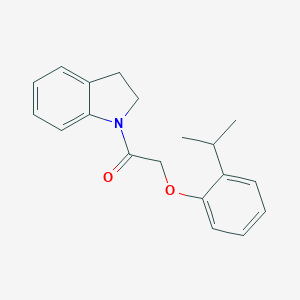![molecular formula C23H24N2O4S B320192 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B320192.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound with the molecular formula C23H24N2O4S and a molecular weight of 424.51266 . This compound is known for its unique chemical structure, which includes an ethylanilino group, a sulfonyl group, and a phenyl group attached to a 2-methylphenoxy acetamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of aniline with ethyl bromide in the presence of a base to form the ethylanilino intermediate.
Sulfonylation: The ethylanilino intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Phenyl Acetate: The sulfonylated intermediate is coupled with 2-methylphenoxy acetic acid in the presence of a coupling agent to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide: This compound has a similar structure but with an ethoxy group instead of an ethyl group.
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group on the phenoxy moiety instead of a methyl group.
These similar compounds share some properties with this compound but also have unique characteristics that make them suitable for different applications.
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-3-25(20-10-5-4-6-11-20)30(27,28)21-15-13-19(14-16-21)24-23(26)17-29-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,24,26) |
InChI Key |
FFUMHYJGQTXCBL-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320109.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![N-[(4-methoxyphenyl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B320112.png)
![N-[(3-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320113.png)


![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)
![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)


![2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320123.png)
![3-iodo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320127.png)

![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)
